N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, substituted with chloro and fluoro groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups onto the benzothiophene core.
Attachment of the Carboxamide Group: This step involves the reaction of the halogenated benzothiophene with an amine derivative to form the carboxamide group.
Addition of the tert-Butylphenyl Group: The final step involves the alkylation of the intermediate compound with a tert-butylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the carboxamide group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but lacks the fluoro substituent.
N-[1-(4-tert-butylphenyl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide: Similar structure but lacks the chloro substituent.
N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-sulfonamide: Similar structure but has a sulfonamide group instead of a carboxamide group.
Uniqueness
The presence of both chloro and fluoro substituents, along with the carboxamide functional group, makes N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide unique. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNOS/c1-12(13-8-10-14(11-9-13)21(2,3)4)24-20(25)19-18(22)17-15(23)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZWLPHDFSDRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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